phthaloyl-L-alanine chloride

Übersicht

Beschreibung

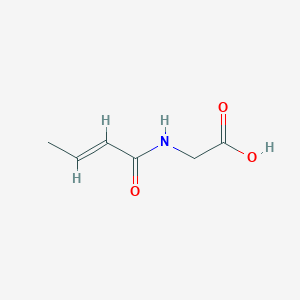

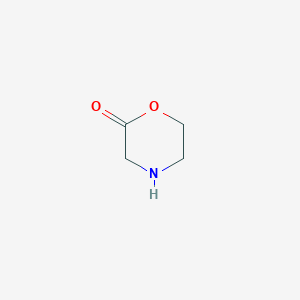

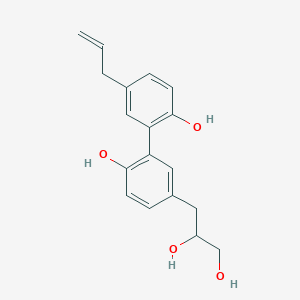

Phthaloyl-L-alanine chloride is a chemical compound with the molecular formula C11H8ClNO3. It is derived from phthaloyl chloride, which is an organic compound with the formula C8H4Cl2O2 . Phthaloyl-L-alanine chloride is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of phthaloyl-L-alanine chloride involves the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine . This leads to the formation of the corresponding ammonium salts . The subsequent reaction of these salts with triphenyltin (IV) chloride yields the compounds [NHEt3][SnPh3Cl(P-Gly)], [NHEt3][SnPh3Cl(P-Ala)], and [NHEt3][SnPh3Cl(BTC)], respectively .Molecular Structure Analysis

The molecular structure of phthaloyl-L-alanine chloride is determined by X-ray diffraction studies . The structure is characterized by the presence of a bulky substituent (N-phthaloyl) at the stereogenic center, which promotes high stereoselectivity for kinetic resolution .Chemical Reactions Analysis

The reaction between isophthaloyl chloride and m-phenylenediamine is used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber . This reaction is a significant example of the chemical reactions involving phthaloyl chloride, a precursor to phthaloyl-L-alanine chloride.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Applications of Ionic Triphenyltin

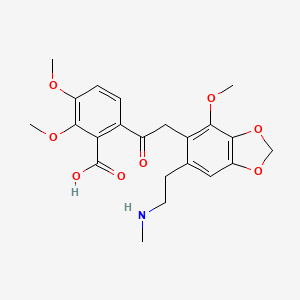

- Summary of Application : Phthaloyl-L-alanine (P-AlaH) is used in the synthesis of ionic triphenyltin (iv) chloride carboxylate complexes, which have shown exceptionally high cytotoxicity .

- Methods of Application : The reaction of N-phthaloyl-L-alanine (P-AlaH) with triethylamine led to the formation of the corresponding ammonium salts. The subsequent reaction of these salts with triphenyltin (iv) chloride yielded the compounds .

- Results or Outcomes : The triphenyltin (iv) chloride derivatives show very high activity against human tumor cell lines from five different histogenic origins. The most active compound is 50 times more active than cisplatin .

2. Adsorption of Synthesized Amino Acid Core Derived Surfactants

- Summary of Application : Amino acid-based surfactants, derived from L-alanine, are synthesized and their adsorption behavior at the liquid/gas interface is analyzed .

- Methods of Application : The adsorption behavior of the synthesized compounds is analyzed experimentally (by surface tension measurements using two independent techniques) and theoretically by means of an elaborate model .

- Results or Outcomes : The adsorption behavior of the synthesized compounds can be successfully described by the proposed model. It was revealed that intermolecular hydrogen bonds allow the formation of surfactant dimers with high surface activity .

3. Synthesis, Growth and Characterization of l-Alanine Potassium Chloride

- Summary of Application : l-Alanine Potassium Chloride single crystals have been grown by slow evaporation solution growth technique . These crystals are a phase-matchable semi-organic material for second and third order NLO applications .

- Methods of Application : The cell parameters were estimated from single crystal X-ray diffraction analysis and it was found that the material crystallizes in orthorhombic symmetry with space group of P2 1 2 1 2 1 .

- Results or Outcomes : The conversion efficiency was found to be two times that of urea crystal . The crystal has a positive refractive index which is self focusing in nature .

4. Adsorption of Synthesized Amino Acid Core Derived Surfactants

- Summary of Application : Amino acid-based surfactants, derived from L-alanine, are synthesized and their adsorption behavior at the liquid/gas interface is analyzed .

- Methods of Application : The adsorption behavior of the synthesized compounds is analyzed experimentally (by surface tension measurements using two independent techniques) and theoretically by means of an elaborate model .

- Results or Outcomes : The adsorption behavior of the synthesized compounds can be successfully described by the proposed model . It was revealed that intermolecular hydrogen bonds allow the formation of surfactant dimers with high surface activity .

5. Growth, Spectral, Optical, Mechanical, Thermal, Magnetic, Impedance

- Summary of Application : L-alanine nickel chloride crystal is used for NLO, photonic, optical communication, and laser applications .

- Methods of Application : The SHG efficiency of the L-alanine nickel chloride crystal is compared with other L-alanine-based crystals .

- Results or Outcomes : The LAN crystal has a relative SHG efficiency of more than 1 .

6. Growth, Optical, Thermal, Mechanical, Laser Damage Threshold and Electrical Polarizability of Cadmium Chloride Doped l-Alanine

- Summary of Application : l-Alanine doped with cadmium chloride crystal was grown by slow evaporation technique in an optimum condition using de-ionized water as solvent . These crystals are used for optoelectronic applications .

- Methods of Application : Single crystal x-ray diffraction analysis was carried out to confirm the unit cell parameters and cell volume . The presence of amine vibrations and carboxylic acid vibrations affirm the presence of l-alanine in grown material by Fourier transform infrared (FT-IR) analysis .

- Results or Outcomes : The grown crystal shows that the material is very much suitable for second harmonic generation for frequency conversion applications .

7. Investigation on Optical, Thermal, Dielectric and Mechanical Properties of Antimony Potassium Tartrate l-Alanine Crystals

- Summary of Application : Antimony potassium tartrate l-alanine crystals are potential materials in NLO device applications .

- Methods of Application : The crystals are grown by slow evaporation solution growth technique .

- Results or Outcomes : The obtained results show that antimony potassium tartrate l-alanine crystals are potential materials in NLO device applications .

Eigenschaften

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLYPXOSHYZOPT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phthaloyl-L-alanine chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)

![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)

![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)

![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)